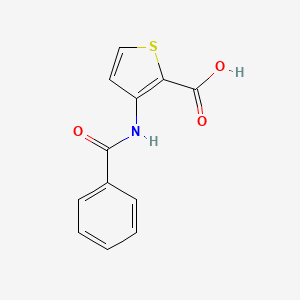

3-(Benzoylamino)-2-thiophenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzoylamino)-2-thiophenecarboxylic acid is a compound that belongs to the class of organic compounds known as benzoylamino thiophenes. These compounds are characterized by a thiophene ring, which is a sulfur-containing five-membered heterocycle, substituted with a benzoylamino group at the 3-position and a carboxylic acid group at the 2-position. The presence of both amide and carboxylic acid functional groups in the molecule suggests that it may have interesting chemical and biological properties, such as potential antiproliferative activity against cancer cell lines as seen in some derivatives .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives often involves intramolecular cyclization or aromatic nucleophilic substitution reactions . For the synthesis of 3-(benzoylamino)-2-thiophenecarboxylic acid derivatives, acylation of the corresponding ethyl 2-amino-thiophene-3-carboxylates followed by reactions introducing a basic substituent can be employed . Additionally, the synthesis of similar compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, involves heating with polyphosphoric acid, indicating that strong acidic conditions may be used to facilitate ring closure and amide bond formation .

Molecular Structure Analysis

The molecular structure of 3-(benzoylamino)-2-thiophenecarboxylic acid derivatives is characterized by the presence of a thiophene ring and a benzoylamino substituent. The configuration around the exocyclic C=C double bond in related compounds is typically Z, as confirmed by the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives . This configuration is preserved during the synthesis of these compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of 3-(benzoylamino)-2-thiophenecarboxylic acid derivatives can be influenced by the presence of the amide and carboxylic acid functional groups. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate results in debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . These reactions suggest that the benzoylamino group can be cleaved under certain conditions, and the carboxylic acid group can undergo typical acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(benzoylamino)-2-thiophenecarboxylic acid derivatives are influenced by their functional groups. The amide group can participate in hydrogen bonding, which can affect the compound's solubility and boiling point. The carboxylic acid group can ionize, making the compound acidic and capable of forming salts with bases. The presence of the thiophene ring can contribute to the compound's aromaticity and stability. The exact physical properties such as melting point, solubility, and acidity would depend on the specific substituents present on the thiophene ring and the benzoyl group .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Agents

The study by Raut et al. (2020) on benzofused thiazole derivatives, including discussions on thiophene analogs, provides insights into the development of alternative antioxidant and anti-inflammatory agents. The synthesized compounds showed promising anti-inflammatory and antioxidant activities, indicating the potential of thiophene derivatives in therapeutic agent development. This suggests that 3-(Benzoylamino)-2-thiophenecarboxylic acid could be of interest in synthesizing new compounds with similar properties (Raut et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, closely related to the structural motifs present in 3-(Benzoylamino)-2-thiophenecarboxylic acid, have shown significant importance in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures due to threefold H-bonding demonstrates the compound's potential in nanotechnology and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact of Organic Compounds

The environmental presence and impact of benzophenone-3, a common component in sunscreens, highlights the importance of understanding the ecological risks associated with organic compounds. This area of research is crucial for assessing the potential environmental implications of various benzoylamino-thiophene derivatives (Kim & Choi, 2014).

Coordination Chemistry and Biological Properties

The chemistry and biological applications of 1-(acyl/aroyl)-3-(substituted) thioureas review by Saeed et al. (2014) presents an overview of thiourea derivatives' coordination chemistry and potential applications. This work may provide a foundational understanding for exploring the applications of 3-(Benzoylamino)-2-thiophenecarboxylic acid in creating metal complexes with biological relevance (Saeed, Flörke, & Erben, 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzamidothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWJNJRYSGZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Benzoylamino)-2-thiophenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)